molecular formula C12H23N3 B13270450 (1H-Imidazol-2-ylmethyl)(6-methylheptan-2-yl)amine

(1H-Imidazol-2-ylmethyl)(6-methylheptan-2-yl)amine

Cat. No.: B13270450
M. Wt: 209.33 g/mol
InChI Key: YJWJNXWMUXRJMZ-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-ylmethyl)(6-methylheptan-2-yl)amine is a chemical compound with the molecular formula C12H23N3 It is known for its unique structure, which includes an imidazole ring and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-2-ylmethyl)(6-methylheptan-2-yl)amine typically involves the reaction of an imidazole derivative with a suitable alkylating agent. One common method is the alkylation of 1H-imidazole-2-methanol with 6-methylheptan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-2-ylmethyl)(6-methylheptan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.

Scientific Research Applications

(1H-Imidazol-2-ylmethyl)(6-methylheptan-2-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-ylmethyl)(6-methylheptan-2-yl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1H-Imidazol-2-ylmethyl)(6-methylheptan-2-yl)amine: Unique due to its specific alkyl chain and imidazole ring.

    This compound derivatives: Variations in the alkyl chain or substitutions on the imidazole ring can lead to different properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines an imidazole ring with a branched alkyl chain. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-6-methylheptan-2-amine

InChI

InChI=1S/C12H23N3/c1-10(2)5-4-6-11(3)15-9-12-13-7-8-14-12/h7-8,10-11,15H,4-6,9H2,1-3H3,(H,13,14)

InChI Key

YJWJNXWMUXRJMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NCC1=NC=CN1

Origin of Product

United States

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